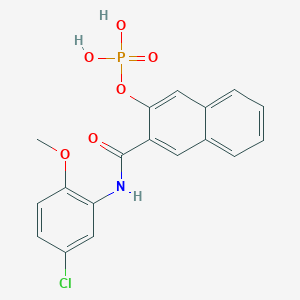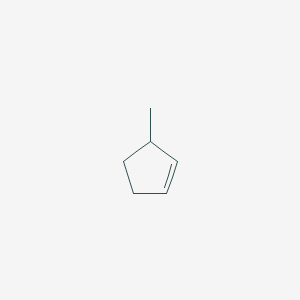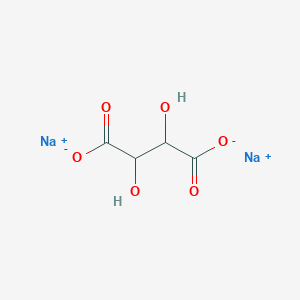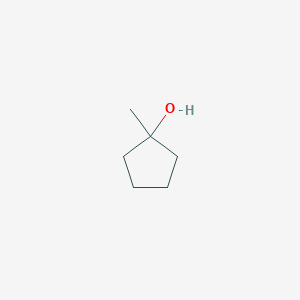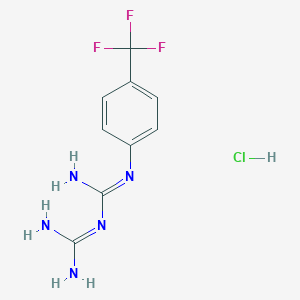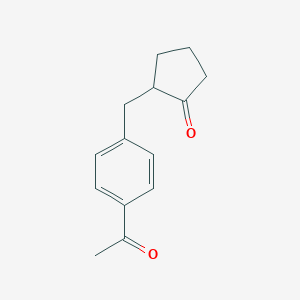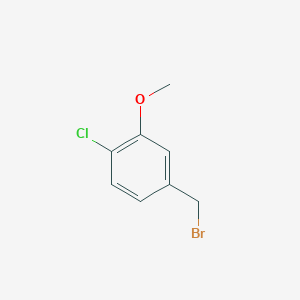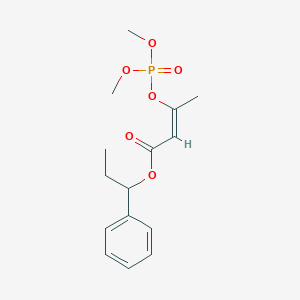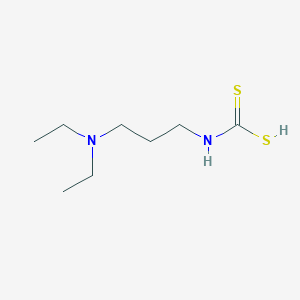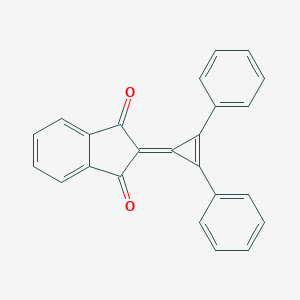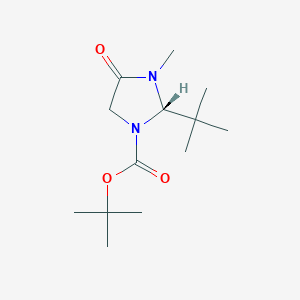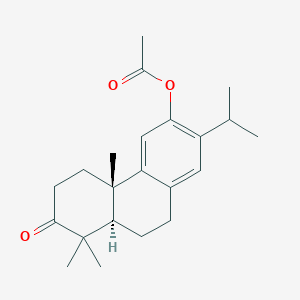
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon, also known as 7α-Acetoxy-6β, 14β-dimethyl-17β-hydroxy-delta-4,5-steroid, is a synthetic steroid that has been widely used in scientific research. This steroid has a complex structure, and its synthesis requires a multi-step process. The purpose of
Mecanismo De Acción
The mechanism of action of (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon is not fully understood. However, it is believed to act as a ligand for steroid receptors, which are located in the cytoplasm and nucleus of cells. Once bound to the receptor, the steroid-receptor complex can interact with DNA and regulate gene expression.
Efectos Bioquímicos Y Fisiológicos
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon has been shown to have a variety of biochemical and physiological effects. It has been shown to increase protein synthesis and cell growth in certain cell types. Additionally, it has been shown to modulate the immune response and have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon in lab experiments is its stability. It can be stored for long periods without degradation, making it a useful tool for long-term studies. However, one limitation is that it is a synthetic compound, and its effects may not accurately reflect those of endogenous steroids.
Direcciones Futuras
There are several potential future directions for research involving (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon. One potential direction is to investigate its effects on different cell types and in different disease models. Additionally, it may be useful to investigate its potential as a therapeutic agent for certain diseases. Finally, further research is needed to fully understand its mechanism of action and how it interacts with steroid receptors.
In conclusion, (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon is a synthetic steroid that has been extensively used in scientific research. Its multi-step synthesis process makes it a valuable tool for studying the structure and function of steroids. While its mechanism of action is not fully understood, it has been shown to have a variety of biochemical and physiological effects. Further research is needed to fully understand its potential as a therapeutic agent and its mechanism of action.
Métodos De Síntesis
The synthesis of (4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon involves a multi-step process that includes the reaction of a ketone with an aldehyde, followed by reduction and acetylation. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon has been used extensively in scientific research as a model compound for studying the structure and function of steroids. It has been used in studies to investigate the effects of steroids on gene expression, protein synthesis, and cell growth. Additionally, it has been used in studies to evaluate the efficacy of new drugs for treating steroid-related diseases.
Propiedades
Número CAS |
18385-56-3 |
|---|---|
Nombre del producto |
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon |
Fórmula molecular |
C22H30O3 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H30O3/c1-13(2)16-11-15-7-8-19-21(4,5)20(24)9-10-22(19,6)17(15)12-18(16)25-14(3)23/h11-13,19H,7-10H2,1-6H3/t19-,22+/m0/s1 |
Clave InChI |
ZZXCGSMAGGEMLX-SIKLNZKXSA-N |
SMILES isomérico |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC(=O)C |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C |
SMILES canónico |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C |
Sinónimos |
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aα-hexahydro-1,1,4aβ-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)
